molecular formula C22H25N3OS B2795345 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207022-86-3

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2795345
CAS No.: 1207022-86-3
M. Wt: 379.52
InChI Key: YZDVRFFKYVLRQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the click reaction between an O-propargylated benzaldehyde and various organic bromides or azides. The copper-catalyzed variant of the Huisgen azide–alkyne cycloaddition is commonly employed for constructing 1,4-disubstituted 1,2,3-triazoles . The resulting compound is then further modified to incorporate the benzyl and p-tolyl substituents.

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Imidazole derivatives, including benzimidazole compounds, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity against various bacterial strains, highlighting their potential as antibacterial agents. For example, derivatives synthesized from common intermediates exhibited notable antibacterial properties, suggesting their utility in developing new antibacterial drugs (Ramalingam et al., 2019), (Salman et al., 2015).

Anticancer Agents

The exploration of benzimidazole derivatives as anticancer agents has shown promising results. These compounds, upon interaction with various reagents, have demonstrated significant cytotoxic activity against cancerous cell lines, indicating their potential in cancer research (Nofal et al., 2014).

Antioxidants

Benzimidazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. These studies offer insights into the potential of such compounds in developing antioxidant therapies (Basta et al., 2017).

Corrosion Inhibitors

In the field of material science, benzimidazole compounds have been studied for their corrosion inhibition capabilities, especially for protecting metals against corrosion in acidic environments. This research suggests the application of these compounds in industrial settings to prolong the lifespan of metal structures (Rouifi et al., 2020).

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16(2)24-21(26)15-27-22-23-13-20(19-11-9-17(3)10-12-19)25(22)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVRFFKYVLRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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